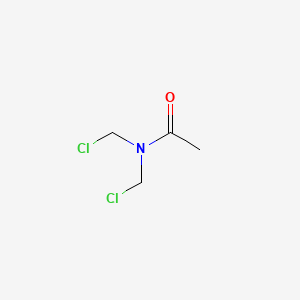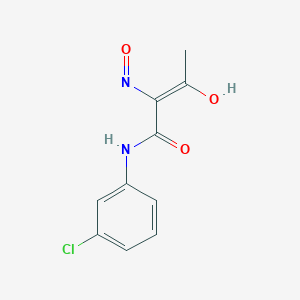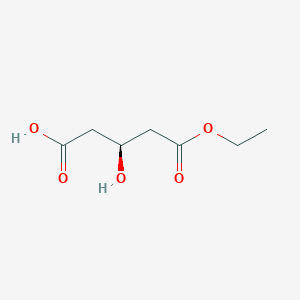
(S)-3-Hydroxyglutarate ethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Hydroxyglutarate ethyl is an organic compound that belongs to the class of esters It is derived from glutaric acid and contains a hydroxyl group at the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
(S)-3-Hydroxyglutarate ethyl can be synthesized through esterification reactions. One common method involves the reaction of glutaric acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants into the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
(S)-3-Hydroxyglutarate ethyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxoglutarate ethyl.
Reduction: Formation of 3-hydroxyglutarate.
Substitution: Formation of substituted glutarate derivatives.
科学的研究の応用
(S)-3-Hydroxyglutarate ethyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-3-Hydroxyglutarate ethyl involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate for enzymes involved in the tricarboxylic acid cycle, influencing energy production and metabolic regulation. The compound’s effects on molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating its precise biological roles.
類似化合物との比較
Similar Compounds
Ethyl (S)-3-hydroxybutyrate: Another ester with a similar structure but different functional groups.
3-Hydroxyglutarate: The non-esterified form of the compound.
Glutaric acid: The parent compound from which (S)-3-Hydroxyglutarate ethyl is derived.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ester group makes it more lipophilic compared to its non-esterified counterparts, potentially influencing its absorption and distribution in biological systems.
特性
分子式 |
C7H12O5 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
(3S)-5-ethoxy-3-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C7H12O5/c1-2-12-7(11)4-5(8)3-6(9)10/h5,8H,2-4H2,1H3,(H,9,10)/t5-/m0/s1 |
InChIキー |
OEJAZOGPPRWZKM-YFKPBYRVSA-N |
異性体SMILES |
CCOC(=O)C[C@H](CC(=O)O)O |
正規SMILES |
CCOC(=O)CC(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



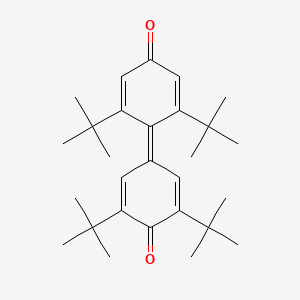
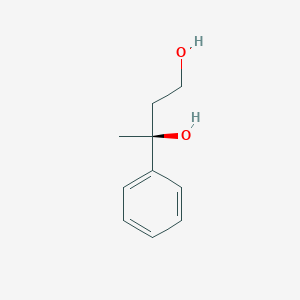
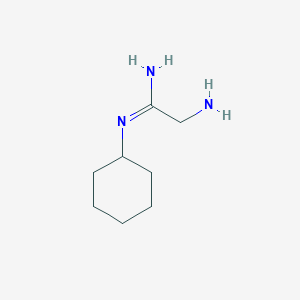
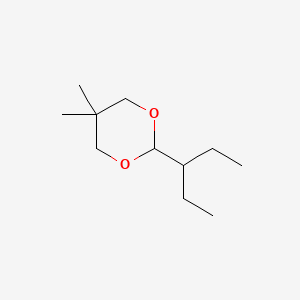
![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)

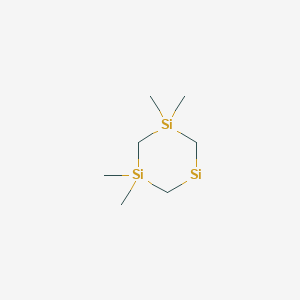
![2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B13801151.png)
